Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of methoxy groups at positions 5 and 7, along with an ethyl ester group at position 3, enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,7-dimethoxy-2-nitrobenzaldehyde.
Cyclization: The nitrobenzaldehyde undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the quinoline core.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid.
Esterification: Finally, the amino group is converted to the ethyl ester through esterification with ethanol and a catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of methoxy groups at positions 5 and 7, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives. These structural features contribute to its distinct pharmacological profile and make it a valuable compound in drug discovery and development.
Properties
CAS No. |
82419-92-9 |
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Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.276 |
IUPAC Name |
ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-5-8(18-2)6-11(19-3)12(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
ADEAMHUSQBWKCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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